molecular formula C11H8ClNO2S B1486478 2-[(3-Chlorophenyl)methyl]-1,3-thiazole-4-carboxylic acid CAS No. 1094423-38-7

2-[(3-Chlorophenyl)methyl]-1,3-thiazole-4-carboxylic acid

Cat. No.: B1486478
CAS No.: 1094423-38-7
M. Wt: 253.71 g/mol
InChI Key: ZBNUTHSDOUCIJZ-UHFFFAOYSA-N
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Description

2-[(3-Chlorophenyl)methyl]-1,3-thiazole-4-carboxylic acid is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring structure

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3-Chlorophenyl)methyl]-1,3-thiazole-4-carboxylic acid typically involves the following steps:

  • Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of thioamides with α-haloketones or α-haloaldehydes.

  • Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, where a suitable halogenated precursor reacts with a nucleophile containing the phenyl group.

  • Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using reagents like carbon dioxide under high pressure and temperature.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthetic process.

Chemical Reactions Analysis

Types of Reactions: 2-[(3-Chlorophenyl)methyl]-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: Reduction reactions can lead to the formation of thiazolidines or other reduced derivatives.

Common Reagents and Conditions:

  • Oxidation: Reagents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophiles like amines or alcohols, along with suitable catalysts, are used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Thiazole sulfoxides and sulfones.

  • Reduction Products: Thiazolidines and other reduced derivatives.

  • Substitution Products: Derivatives with various functional groups attached to the chlorophenyl ring.

Scientific Research Applications

2-[(3-Chlorophenyl)methyl]-1,3-thiazole-4-carboxylic acid has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to understand the interaction of thiazole derivatives with biological targets.

  • Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting various diseases.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 2-(3-Chlorophenyl)ethylamine: A compound with a similar chlorophenyl group but lacking the thiazole ring.

  • 2-(3-Chlorophenyl)thiazole-4-carboxylic acid: A closely related compound with a similar structure but different functional groups.

Uniqueness: 2-[(3-Chlorophenyl)methyl]-1,3-thiazole-4-carboxylic acid is unique due to its specific combination of the chlorophenyl group and the thiazole ring, which imparts distinct chemical and biological properties compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

2-[(3-chlorophenyl)methyl]-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2S/c12-8-3-1-2-7(4-8)5-10-13-9(6-16-10)11(14)15/h1-4,6H,5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBNUTHSDOUCIJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CC2=NC(=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(3-Chlorophenyl)methyl]-1,3-thiazole-4-carboxylic acid
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2-[(3-Chlorophenyl)methyl]-1,3-thiazole-4-carboxylic acid
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2-[(3-Chlorophenyl)methyl]-1,3-thiazole-4-carboxylic acid
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2-[(3-Chlorophenyl)methyl]-1,3-thiazole-4-carboxylic acid

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